3-Acetyl-2-cyclohexyl-1-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one 3-Acetyl-2-cyclohexyl-1-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one Novel acidic CCR2 receptor antagonist; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 512176-99-7
VCID: VC0006431
InChI: InChI=1S/C18H20FNO3/c1-11(21)15-16(12-7-3-2-4-8-12)20(18(23)17(15)22)14-10-6-5-9-13(14)19/h5-6,9-10,12,16,22H,2-4,7-8H2,1H3
SMILES: CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=CC=C3F)O
Molecular Formula: C18H20FNO3
Molecular Weight: 317.4 g/mol

3-Acetyl-2-cyclohexyl-1-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one

CAS No.: 512176-99-7

Inhibitors

VCID: VC0006431

Molecular Formula: C18H20FNO3

Molecular Weight: 317.4 g/mol

3-Acetyl-2-cyclohexyl-1-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one - 512176-99-7

CAS No. 512176-99-7
Product Name 3-Acetyl-2-cyclohexyl-1-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Molecular Formula C18H20FNO3
Molecular Weight 317.4 g/mol
IUPAC Name 3-acetyl-2-cyclohexyl-1-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Standard InChI InChI=1S/C18H20FNO3/c1-11(21)15-16(12-7-3-2-4-8-12)20(18(23)17(15)22)14-10-6-5-9-13(14)19/h5-6,9-10,12,16,22H,2-4,7-8H2,1H3
Standard InChIKey GFAZOCRXWIIRCQ-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=CC=C3F)O
Canonical SMILES CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=CC=C3F)O
Description Novel acidic CCR2 receptor antagonist; High Quality Biochemicals for Research Uses
Synonyms 4-Acetyl-5-cyclohexyl-1-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
PubChem Compound 22335674
Last Modified Nov 11 2021
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